

# ATTO 590: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectroscopic properties of the fluorescent dye **ATTO 590**. It includes quantitative data, experimental protocols for its use in key applications, and visualizations of experimental workflows and concepts.

## Core Spectroscopic and Photophysical Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photo-stability.[1][2][3] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][2][3] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical absorption and fluorescence characteristics.[1][2]



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	593 nm	[3][4]
Emission Maximum (λem)	622 nm	[3][4]
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[4]
Fluorescence Quantum Yield (Φ)	0.80	[4]
Fluorescence Lifetime (τ)	3.7 ns	[4]

## Experimental Protocols

## General Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of a fluorescent dye like **ATTO 590**, adapted from standard spectrofluorometric methods for rhodamine dyes.

#### Materials:

- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- ATTO 590 dye
- Ethanol (spectroscopic grade)
- Micropipettes

#### Procedure:

 Preparation of Stock Solution: Prepare a stock solution of ATTO 590 in spectroscopic grade ethanol. The concentration should be in the micromolar range to avoid inner filter effects.



- Preparation of Working Solution: Dilute the stock solution with ethanol to a final concentration in the nanomolar range, ensuring the absorbance at the excitation maximum is below 0.05 to maintain a linear relationship between fluorescence and concentration.
- Excitation Spectrum Measurement:
  - Set the emission wavelength to the expected maximum (around 622 nm).
  - Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm).
  - The resulting spectrum will show the excitation maximum (λex).
- Emission Spectrum Measurement:
  - Set the excitation wavelength to the determined excitation maximum (around 593 nm).
  - Scan a range of emission wavelengths (e.g., 600 nm to 750 nm).
  - The resulting spectrum will show the emission maximum (λem).
- Data Analysis: Normalize the spectra to the peak intensity for clear visualization.

### **Protocol for Labeling Proteins with ATTO 590 NHS-Ester**

This protocol details the conjugation of **ATTO 590** NHS-ester to primary amines on a protein.

### Materials:

- ATTO 590 NHS-ester
- Protein to be labeled (in an amine-free buffer)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)



### Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
- Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in a small amount of anhydrous DMF or DMSO.
- Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to
  protein may need to be optimized, but a starting point of 10-fold molar excess of dye is
  common.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quenching: Add the quenching buffer to stop the reaction and hydrolyze any remaining NHS-ester. Incubate for 30 minutes.
- Purification: Separate the labeled protein from the free dye using a gel filtration column.

## Protocol for Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of an **ATTO 590**-conjugated secondary antibody for immunofluorescence imaging.

#### Materials:

- Fixed cells on coverslips
- Phosphate-buffered saline (PBS)
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody (specific to the target protein)



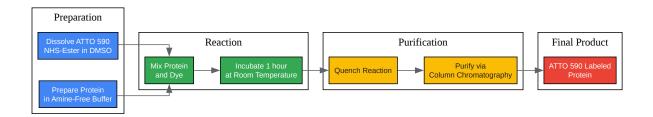
- ATTO 590-conjugated secondary antibody (specific to the primary antibody species)
- Mounting medium with DAPI

#### Procedure:

- Washing: Wash the fixed cells three times with PBS.
- Permeabilization: If the target protein is intracellular, incubate the cells with permeabilization buffer for 10-15 minutes.
- Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS, protected from light.
- Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and ATTO 590.

### **Visualizations**

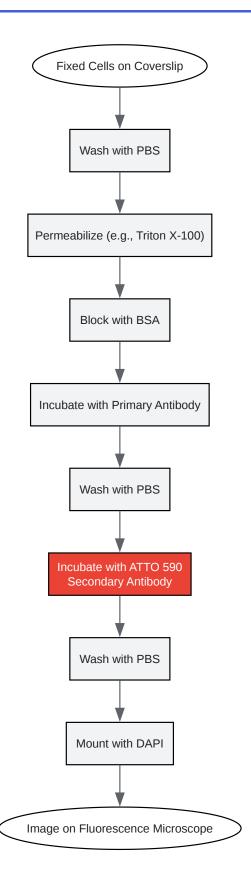




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Caption: Workflow for Protein Labeling with ATTO 590 NHS-Ester.

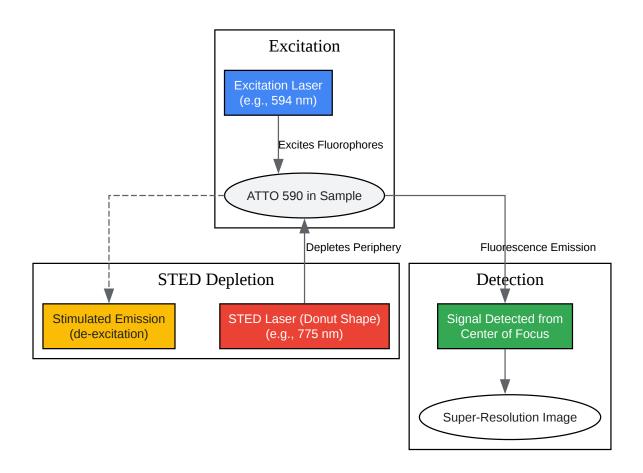




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Caption: General Workflow for Immunofluorescence Staining.





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Caption: Principle of STED Microscopy with ATTO 590.

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